Product packaging for Methyl 5,6-dimethoxynicotinate(Cat. No.:)

Methyl 5,6-dimethoxynicotinate

Cat. No.: B15380196
M. Wt: 197.19 g/mol
InChI Key: QJFIVBPNBVUQAD-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxynicotinate is a chemical compound with the molecular formula C9H11NO4 and is classified as a nicotinate ester . As a building block in organic synthesis, this compound serves as a key precursor for the development of more complex molecules with potential biological activity. Its dimethoxy-substituted nicotinate core is a privileged structure in medicinal chemistry, often explored for its receptor-binding capabilities. Related structural analogs, such as indole derivatives built from similar dimethoxy motifs, have demonstrated significant potential as antimitotic agents in pharmacological research, highlighting the value of this chemical scaffold in drug discovery, particularly in the development of anticancer therapies . Researchers utilize this compound in the synthesis of novel compounds and as an intermediate in material science applications. It is essential for laboratory and chemical research purposes only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B15380196 Methyl 5,6-dimethoxynicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 5,6-dimethoxypyridine-3-carboxylate

InChI

InChI=1S/C9H11NO4/c1-12-7-4-6(9(11)14-3)5-10-8(7)13-2/h4-5H,1-3H3

InChI Key

QJFIVBPNBVUQAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 5,6 Dimethoxynicotinate

Established Synthetic Routes to Methyl 5,6-Dimethoxynicotinate

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the ester and the introduction of the methoxy (B1213986) substituents.

Esterification Reactions for Nicotinate (B505614) Ester Formation

The final step in many synthetic sequences towards this compound is the esterification of its corresponding carboxylic acid, 5,6-Dimethoxynicotinic acid . This transformation is typically achieved through well-established esterification protocols.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating 5,6-Dimethoxynicotinic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of this reversible reaction is driven towards the product, this compound, by using methanol as the solvent.

Alternatively, milder coupling-reagent-mediated esterification methods can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the ester formation under neutral conditions, which can be advantageous for sensitive substrates.

Esterification Method Reagents General Conditions
Fischer-Speier Esterification5,6-Dimethoxynicotinic acid, Methanol, H₂SO₄ or HClReflux in excess methanol
DCC/DMAP Coupling5,6-Dimethoxynicotinic acid, Methanol, DCC, DMAPAnhydrous solvent (e.g., DCM), Room temperature

Regioselective Introduction of Methoxy Substituents

A critical aspect of synthesizing this compound is the precise installation of the two methoxy groups at the 5- and 6-positions of the pyridine (B92270) ring. This is often accomplished through nucleophilic aromatic substitution reactions on appropriately activated pyridine precursors.

While a direct, one-pot double methoxylation is challenging, a common strategy involves a stepwise approach starting from a di-halogenated or hydroxy-halogenated nicotinic acid derivative. For instance, a precursor like 6-chloro-5-hydroxynicotinic acid could be subjected to a Williamson ether synthesis to introduce the first methoxy group at the 5-position. Subsequent nucleophilic substitution of the chlorine at the 6-position with sodium methoxide (B1231860) would then yield the desired 5,6-dimethoxy substitution pattern. The regioselectivity of these reactions is governed by the electronic nature of the pyridine ring and the directing effects of the existing substituents.

Multi-Step Synthesis from Precursor Molecules

The complete synthesis of this compound is a multi-step process that typically begins with a more readily available starting material. A plausible synthetic route can commence from 6-Hydroxynicotinic acid .

The synthesis can be envisioned as follows:

Nitration: The pyridine ring of 6-Hydroxynicotinic acid is first activated towards nucleophilic substitution by nitration at the 5-position.

Chlorination: The hydroxyl group at the 6-position is then converted to a chloro group, a better leaving group, using a chlorinating agent like phosphorus oxychloride (POCl₃). This would yield methyl 6-chloro-5-nitronicotinate.

Methoxylation: The chloro and nitro groups can then be sequentially or simultaneously displaced by methoxide ions. The reaction with sodium methoxide would lead to the formation of the 5,6-dimethoxy substitution pattern.

Reduction of the Nitro Group: The nitro group, if still present, can be reduced to an amino group.

Diazotization and Hydrolysis: The amino group can be converted to a hydroxyl group via a diazonium salt intermediate, followed by hydrolysis.

Etherification: The newly introduced hydroxyl group can then be methylated.

Esterification: Finally, the carboxylic acid is esterified to the methyl ester as described in section 2.1.1.

It is important to note that the specific sequence of these steps may be varied to optimize yields and avoid side reactions.

Functional Group Interconversions of this compound

The functional groups of this compound provide handles for further chemical transformations, allowing for its elaboration into a variety of other useful compounds.

Hydrolysis to 5,6-Dimethoxynicotinic Acid

The ester functionality of this compound can be readily hydrolyzed back to the corresponding carboxylic acid, 5,6-Dimethoxynicotinic acid . This reaction can be carried out under either acidic or basic conditions.

Basic hydrolysis, or saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with co-solvents like methanol or ethanol (B145695) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of the Fischer-Speier esterification. It involves heating the ester in an aqueous acidic solution. This method is less commonly used for preparative purposes due to the reversible nature of the reaction.

Hydrolysis Condition Reagents Product
Basic (Saponification)This compound, NaOH(aq) or KOH(aq)5,6-Dimethoxynicotinate salt
AcidicThis compound, H₂O, H⁺ catalyst5,6-Dimethoxynicotinic acid

Aminolysis to Amide Derivatives

The ester group of this compound can be converted to an amide through a process called aminolysis . This reaction involves the treatment of the ester with ammonia (B1221849) or a primary or secondary amine. The reaction is typically carried out by heating the reactants together, sometimes in the presence of a catalyst.

The nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the corresponding amide. The reactivity of the amine plays a significant role in the reaction rate, with more nucleophilic amines generally reacting faster.

Recent advancements have shown that this transformation can also be achieved under milder conditions using enzymatic catalysts. For instance, immobilized lipases can catalyze the aminolysis of methyl nicotinate derivatives with high efficiency and selectivity, offering a greener alternative to traditional methods. nih.gov

Amine Reactant Product General Conditions
Ammonia (NH₃)5,6-DimethoxynicotinamideHeating with aqueous or alcoholic ammonia
Primary Amine (R-NH₂)N-substituted-5,6-dimethoxynicotinamideHeating with the amine, neat or in a solvent
Secondary Amine (R₂NH)N,N-disubstituted-5,6-dimethoxynicotinamideHeating with the amine, neat or in a solvent
Enzymatic AminolysisCorresponding AmideImmobilized lipase, organic solvent, mild temperature

Reduction of the Ester Moiety to Alcohol Derivatives

The ester group in this compound can be selectively reduced to a primary alcohol, yielding (5,6-dimethoxypyridin-3-yl)methanol. This transformation is a fundamental step in the synthesis of more complex molecules. The choice of reducing agent is critical to ensure the ester is reduced without affecting the methoxy groups or the pyridine ring.

Commonly used reducing agents for this purpose include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols, typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Due to its high reactivity, the reaction is usually conducted at low temperatures and under an inert atmosphere.

Sodium borohydride is a milder reducing agent and is generally less effective for the reduction of esters. However, its reactivity can be enhanced by the addition of a Lewis acid or by performing the reaction in a protic solvent like methanol or ethanol.

Reducing AgentTypical SolventReaction ConditionsProduct
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether or THFAnhydrous, inert atmosphere, low temperature(5,6-dimethoxypyridin-3-yl)methanol
Sodium Borohydride (NaBH₄)Methanol or EthanolOften requires additives or elevated temperatures(5,6-dimethoxypyridin-3-yl)methanol

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com The pyridine ring is generally less reactive towards electrophiles compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of electron-donating groups, such as the two methoxy groups in this compound, can activate the ring towards EAS.

The methoxy groups are ortho, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In the case of this compound, the C4 position is the most likely site for electrophilic attack, being ortho to the C5-methoxy group and para to the C6-methoxy group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

ReactionReagentsTypical Product (Major Isomer)
NitrationHNO₃, H₂SO₄Methyl 4-nitro-5,6-dimethoxynicotinate
BrominationBr₂, FeBr₃Methyl 4-bromo-5,6-dimethoxynicotinate

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the ring. youtube.com While the methoxy groups in this compound are electron-donating, the pyridine nitrogen itself makes the ring more susceptible to nucleophilic attack than a corresponding benzene ring.

For a nucleophilic aromatic substitution to occur on this compound, a good leaving group would need to be present on the ring, or the reaction conditions would need to be harsh. If a leaving group, such as a halogen, were present at the C2 or C4 positions, it could potentially be displaced by a strong nucleophile. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. youtube.comyoutube.com

Novel Synthetic Approaches and Catalyst Development

Recent advances in organic synthesis have led to the development of novel methods for the synthesis and modification of heterocyclic compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Core Modifications

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these reactions for the modification of the pyridine core of this compound, a halogenated derivative is typically required. For instance, a bromo or iodo substituent on the pyridine ring can serve as a handle for these coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: This reaction couples an alkene with a halide under palladium catalysis.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide using a palladium catalyst and a copper co-catalyst.

These reactions would allow for the introduction of a wide variety of substituents onto the pyridine ring, enabling the synthesis of a diverse library of derivatives.

Photochemical and Electrochemical Synthesis Strategies

Photochemical and electrochemical methods offer alternative, often milder, and more selective routes for chemical transformations.

Photochemical Reactions: Light can be used to promote reactions that are difficult to achieve through thermal methods. For pyridine derivatives, photochemical reactions can include cycloadditions and rearrangements.

Electrochemical Synthesis: This approach uses an electric current to drive chemical reactions. rsc.org It can be used for both oxidation and reduction processes and can offer advantages in terms of sustainability by avoiding the use of stoichiometric chemical reagents. rsc.org For instance, electrochemical methods could potentially be developed for the selective oxidation or reduction of substituents on the this compound core.

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, this can involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or ionic liquids.

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Research in this area focuses on developing synthetic pathways that are not only efficient but also minimize the generation of hazardous waste and the use of toxic reagents.

Research on "this compound" Reveals No Publicly Available Data for Advanced Chemical Derivatization and Coordination Chemistry Applications

Despite a thorough review of scientific literature, no specific research detailing the derivatization of this compound for the synthesis of advanced chemical entities or its application in ligand design and coordination chemistry has been identified in the public domain.

While the synthesis of pyridine-fused heterocyclic systems, including furo-, pyrrolo-, and thieno-pyridines, is a significant area of chemical research, there is no published evidence of these complex structures being derived specifically from this compound. General synthetic routes for these scaffolds exist, but they originate from different starting materials. nih.govnih.govnih.govias.ac.innih.gov Annulation reactions to construct polycyclic scaffolds are a common strategy in organic synthesis; however, no literature specifically describes the application of this method to this compound. nih.govnih.govresearchgate.net

Similarly, a comprehensive search for the use of this compound as a ligand in coordination chemistry yielded no results. The investigation of ligand coordination modes, geometries, and the spectroscopic and magnetic characterization of metal-ligand complexes are fundamental aspects of inorganic chemistry. nih.govnih.govresearchgate.netmdpi.commdpi.comub.eduscirp.orgmdpi.comresearchgate.netnih.gov However, there are no available studies that report the synthesis of metal complexes incorporating the 5,6-dimethoxynicotinate ligand, nor are there any spectroscopic or magnetic data for such compounds.

The absence of such information in published scientific databases and journals indicates that the chemical potential of this compound in these advanced applications remains an unexplored area of research. Therefore, it is not possible to provide a detailed article on its derivatization and coordination chemistry based on the current body of scientific knowledge.

Future Research Directions

The lack of data on the reactivity and coordination ability of this compound suggests potential avenues for future investigation. Researchers could explore:

Derivatization Reactions: Investigating the susceptibility of the pyridine ring and the ester and methoxy functional groups of this compound to various organic transformations. This could lead to the development of novel synthetic intermediates.

Synthesis of Fused Systems: Exploring the possibility of using this compound as a precursor for the construction of pyridine-fused heterocycles through annulation and other cyclization strategies.

Coordination Chemistry: Synthesizing and characterizing metal complexes with the 5,6-dimethoxynicotinate ligand to understand its coordination behavior and the properties of the resulting complexes.

Such studies would be necessary to build the foundational knowledge required to assess the potential of this compound in the design of advanced chemical entities.

Derivatization and Design of Advanced Chemical Entities from Methyl 5,6 Dimethoxynicotinate

Preparation of Structurally Modified Nicotinate (B505614) Analogs

The structural modification of methyl 5,6-dimethoxynicotinate is a key strategy for accessing a diverse range of chemical entities. These modifications can be broadly categorized into two main approaches: alterations of the ester functional group and derivatization of the pyridine (B92270) ring itself.

Modifications to the Ester Group for Diverse Functionality

The ester group of this compound is a versatile handle for introducing a variety of functional groups, thereby altering the molecule's physicochemical properties. Key transformations include hydrolysis, amidation, and reduction.

Hydrolysis to Carboxylic Acid:

The conversion of the methyl ester to the corresponding carboxylic acid, 5,6-dimethoxynicotinic acid, is a fundamental transformation. This is typically achieved through base-catalyzed hydrolysis. The use of alkali metal hydroxides, such as lithium hydroxide (B78521), in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), and water is a common and effective method for cleaving methyl esters. thieme-connect.desciforum.net This reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. Subsequent acidification furnishes the desired carboxylic acid.

Amidation to Amides:

The synthesis of 5,6-dimethoxynicotinamide from the methyl ester can be accomplished by reaction with ammonia (B1221849). masterorganicchemistry.comgoogle.com This process, known as aminolysis, typically requires heating the ester with aqueous or alcoholic ammonia. masterorganicchemistry.comgoogle.com The reaction involves the nucleophilic attack of the ammonia molecule on the ester carbonyl, followed by the elimination of methanol. Catalytic amounts of an alkali metal alkoxide can be employed to expedite the reaction. google.com

Reduction to Alcohol:

Reduction of the ester functionality in this compound provides access to (5,6-dimethoxypyridin-3-yl)methanol. Potent reducing agents like lithium aluminium hydride (LiAlH₄) are generally required for this transformation, as milder reagents like sodium borohydride (B1222165) are typically less effective in reducing esters. scholarsresearchlibrary.comresearchgate.net The reaction with LiAlH₄ is usually carried out in an anhydrous ethereal solvent such as diethyl ether or THF and results in the complete reduction of the ester to the primary alcohol. scholarsresearchlibrary.comresearchgate.net

Table 1: Modifications of the Ester Group of this compound

Starting MaterialReagents and ConditionsProduct
This compound1. LiOH, THF/MeOH/H₂O2. H₃O⁺5,6-Dimethoxynicotinic acid
This compoundNH₃, heat5,6-Dimethoxynicotinamide
This compound1. LiAlH₄, THF2. H₂O(5,6-Dimethoxypyridin-3-yl)methanol

Derivatization of the Pyridine Ring via Side Chain Elaboration

Beyond modifications of the ester group, the pyridine ring itself can be functionalized. A key strategy involves the elaboration of the C3-substituent, which can be achieved through the synthesis of the corresponding aldehyde.

Synthesis of 5,6-Dimethoxynicotinaldehyde:

The preparation of 5,6-dimethoxynicotinaldehyde, a valuable synthetic intermediate, can be envisioned through several routes starting from this compound. One common approach involves a two-step process: reduction of the ester to the primary alcohol, (5,6-dimethoxypyridin-3-yl)methanol, as described previously, followed by oxidation of the alcohol to the aldehyde. A variety of oxidizing agents can be employed for this second step, with pyridinium (B92312) chlorochromate (PCC) or other chromium-based reagents being classic choices for the oxidation of primary alcohols to aldehydes. Alternatively, milder and more modern oxidation methods can also be utilized. Another potential, though less direct, route could involve the conversion of the corresponding nitrile. The aldehyde functionality serves as a versatile anchor for a wide range of subsequent chemical transformations, including reductive aminations and Wittig reactions, further expanding the accessible chemical space from the initial this compound scaffold.

Table 2: Derivatization of the Pyridine Ring

Starting MaterialReagents and ConditionsIntermediate/Product
(5,6-Dimethoxypyridin-3-yl)methanolPyridinium chlorochromate (PCC), CH₂Cl₂5,6-Dimethoxynicotinaldehyde

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is indispensable for the unambiguous structural determination and stereochemical assignment of organic molecules. For Methyl 5,6-dimethoxynicotinate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and Electronic Absorption and Fluorescence Spectroscopy provides a complete picture of its molecular identity and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals, likely doublets, due to coupling with each other. Their chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing methyl ester group. The protons of the two methoxy groups are expected to appear as sharp singlets, each integrating to three protons, in the range of 3.5-4.4 ppm. acdlabs.com The methyl protons of the ester group would also present as a singlet, integrating to three protons, typically in a similar region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The pyridine ring carbons would resonate in the aromatic region, with their chemical shifts significantly affected by the positions of the substituents. The carbons of the two methoxy groups would appear in the 46-69 ppm range. acdlabs.com The carbonyl carbon of the ester group would be observed further downfield.

Expected ¹H NMR Data for this compound
Proton Type Expected Chemical Shift (ppm)
Aromatic-H~7.0-8.5
Methoxy-H (C5-OCH₃)~3.8-4.2
Methoxy-H (C6-OCH₃)~3.8-4.2
Ester-CH₃~3.7-4.0
Expected ¹³C NMR Data for this compound
Carbon Type Expected Chemical Shift (ppm)
Aromatic-C~110-160
Methoxy-C~55-65
Ester-CH₃~50-55
Carbonyl-C~165-175

Note: The exact chemical shifts would need to be determined by experimental analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group would be prominent, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups would appear in the 1000-1300 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring and the methyl groups would be seen around 2800-3100 cm⁻¹.

Expected IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (methyl)2850-2960
C=O (ester)1720-1740
C=C, C=N (aromatic)1400-1600
C-O (ester, ether)1000-1300

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of the methyl ester group or parts of it, such as the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). Cleavage of the methoxy groups from the pyridine ring is also a probable fragmentation pathway. cdnsciencepub.comacs.org The fragmentation of the pyridine ring itself can also occur, often through the loss of HCN. rsc.org

Expected Mass Spectrometry Data for this compound
Ion Description
[M]⁺Molecular ion
[M - OCH₃]⁺Loss of a methoxy group
[M - COOCH₃]⁺Loss of the methyl ester group
[M - HCN]⁺Loss of hydrogen cyanide from the pyridine ring

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy can provide insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring. The presence of the electron-donating methoxy groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl nicotinate (B505614).

If the compound is fluorescent, its emission spectrum would be a mirror image of the lowest energy absorption band. The fluorescence properties, including quantum yield and lifetime, would depend on the rigidity of the molecule and the nature of its excited states.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Conformation

A single crystal X-ray diffraction study of this compound would reveal its precise molecular conformation. It would be expected that the pyridine ring is essentially planar. The methoxy and methyl ester substituents would have specific orientations relative to the ring. For instance, in a related compound, dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the dihydropyridine (B1217469) ring adopts a flattened boat conformation. nih.gov In the crystal structure of 4,4'-dimethoxy-2,2'-bipyridine, the two pyridine rings are nearly coplanar. researchgate.netnih.gov The crystal packing would be stabilized by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the pyridine rings of adjacent molecules. nih.govresearchgate.netnih.gov

Expected Crystallographic Data for this compound
Parameter Expected Observation
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P2₁2₁2₁
Molecular ConformationPlanar pyridine ring with specific substituent orientations
Intermolecular InteractionsC-H···O, C-H···N hydrogen bonds, π-π stacking

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to analyze the crystalline nature of solid materials. By measuring the angles and intensities of X-rays scattered by the electron clouds of atoms in a crystalline lattice, PXRD provides a unique fingerprint of a compound's solid phase. According to Bragg's Law (nλ = 2d sinθ), the diffraction angles (2θ) are directly related to the interplanar spacing (d) within the crystal, allowing for the identification of the crystalline form and assessment of its purity. nih.gov

For any given crystalline solid, the PXRD pattern is a distinct plot of signal intensity versus the diffraction angle, 2θ. This pattern can be used to distinguish between different crystalline phases, known as polymorphs, which may exhibit different physical properties. nih.govmdpi.com While a specific, experimentally determined PXRD pattern for this compound is not available in the cited literature, the analysis of related nicotinate compounds demonstrates the utility of this technique. For instance, the PXRD pattern of sodium nicotinate shows characteristic peaks that define its crystalline structure. researchgate.net

In a typical analysis, the positions and relative intensities of the diffraction peaks are recorded. This data is then compared to reference patterns from databases or from patterns simulated from single-crystal X-ray data to confirm the identity and phase purity of the material. researchgate.net The sharpness and intensity of the peaks provide information about the degree of crystallinity and the size of the crystalline domains.

Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Nicotinate Derivative This table is a representative example based on typical data for related compounds and does not represent actual data for this compound.

Diffraction Angle (2θ) [°]Interplanar Spacing (d) [Å]Relative Intensity [%]
10.58.4245
15.25.82100
21.04.2380
25.83.4565
30.52.9350

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystalline state is governed by a network of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are critical in determining the crystal packing, stability, and physical properties of the compound. For this compound, several types of interactions are expected based on its molecular structure, including hydrogen bonds and π-π stacking.

Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH2, this compound can participate in weaker C—H···O and C—H···N hydrogen bonds. The hydrogen atoms on the methoxy groups and the pyridine ring can act as weak donors, while the ester carbonyl oxygen, the methoxy oxygens, and the pyridine nitrogen atom are potential acceptors. In the crystal structure of a related compound, 4,4′-dimethoxy-2,2′-bipyridine, C—H···N interactions are observed to link neighboring molecules into a two-dimensional sheet. researchgate.net Similarly, studies on other pyridine derivatives show C—H···O hydrogen bonds stabilizing the crystal lattice. mdpi.com

Table 2: Expected Intermolecular Interactions in this compound and Typical Bond Parameters from Analogous Structures

Interaction TypeDonor/Group 1Acceptor/Group 2Typical Distance [Å]Reference/Analogue
Weak Hydrogen BondC(ring)-H / C(methyl)-HO(carbonyl) / O(methoxy)~2.9 - 3.5Pyridine-dicarboxamides mdpi.com
Weak Hydrogen BondC(ring)-HN(pyridine)~3.0 - 3.64,4′-dimethoxy-2,2′-bipyridine researchgate.net
π-π StackingPyridine RingPyridine Ring~3.3 - 3.8 (centroid-centroid)4,4′-dimethoxy-2,2′-bipyridine researchgate.net

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the interaction of polarized light with chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit optical activity, and chiroptical techniques like Circular Dichroism are not applicable to the parent compound.

However, these techniques become indispensable for the analysis of its chiral derivatives. Chirality can be introduced into the molecule, for example, by synthesizing amide derivatives of the carboxylic acid moiety with a chiral amine. mdpi.com The synthesis of new niacinamide derivatives containing flexible, chiral chains has been reported, demonstrating a viable pathway to chiral analogues. mdpi.com For such derivatives, chiroptical spectroscopy is a powerful tool for confirming enantiomeric purity and determining absolute configuration.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left-handed and right-handed circularly polarized light by a chiral molecule. researchgate.net An achiral molecule absorbs both forms of light equally, resulting in no CD signal. A chiral molecule, however, will absorb one form of circularly polarized light more than the other, producing a characteristic CD spectrum of positive and negative bands. rsc.org

The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. For chiral derivatives of this compound, the electronic transitions associated with the pyridine chromophore (n→π* and π→π*) would give rise to distinct signals in the UV region (typically 230-300 nm). researchgate.net The sign and magnitude of these signals, known as Cotton effects, are directly related to the spatial arrangement of the atoms around the chromophore and can often be used to assign the absolute configuration of the stereocenters by comparing experimental spectra to theoretical calculations or to spectra of known compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electron distribution and energy landscape of methyl 5,6-dimethoxynicotinate, which are fundamental to understanding its chemical nature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has become a principal tool for accurately predicting the geometric and vibrational properties of molecules like this compound. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation. Key parameters derived from these studies include bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms.

For this compound, DFT calculations would elucidate the planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and methyl ester substituents. The rotational barriers of the methoxy groups and the ester group can also be determined, providing insight into the molecule's conformational flexibility.

Vibrational frequency calculations, performed after geometric optimization, predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of C-H, C=O, or C-O bonds, or the bending of various functional groups. The theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign spectral bands.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C=O StretchEster~1720
C=C/C=N StretchPyridine Ring~1580-1600
C-O StretchMethoxy/Ester~1200-1300
C-H StretchMethyl/Aromatic~2950-3100

Note: The values in this table are illustrative and would be determined with precision in a specific DFT study.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods, which are based on first principles without empirical parameterization, provide a high level of theory for predicting spectroscopic parameters. For this compound, these methods can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts and coupling constants.

By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), one can predict the chemical shifts that would be observed in an NMR experiment. These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules where spectral overlap can be an issue.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is likely to be located on the electron-rich pyridine ring and the oxygen atoms of the methoxy groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the pyridine ring and the carbonyl group of the ester, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment.

Conformational Analysis and Dynamic Behavior in Solution

While quantum chemical calculations provide information on static, optimized structures, MD simulations can explore the full conformational landscape of this compound in a dynamic context. These simulations model the movement of atoms over time by solving Newton's equations of motion.

By simulating the molecule in a solvent, one can observe the transitions between different low-energy conformations. This is particularly relevant for understanding the flexibility of the methoxy and ester side chains and how their orientations fluctuate in solution. The results of these simulations can be used to generate a statistical distribution of conformers, providing a more realistic picture of the molecule's structure in a liquid phase.

Solvation Effects and Intermolecular Interactions

The behavior of this compound is significantly influenced by its interactions with solvent molecules. MD simulations explicitly model these interactions, providing detailed information on the solvation shell surrounding the molecule.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a cornerstone of modern computational chemistry, establishing mathematical relationships between the structural features of a molecule and its physicochemical properties. For a compound like this compound, QSPR studies would be invaluable in predicting its behavior in various chemical and biological systems.

The reactivity and stability of a molecule are fundamental properties that dictate its behavior in chemical reactions and its persistence under various conditions. Computational chemistry provides a powerful toolkit to assess these characteristics at the molecular level. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for these investigations. epstem.net

For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G**, would be used to optimize the molecule's three-dimensional structure and calculate a range of electronic properties. epstem.net These calculations can provide insights into the molecule's kinetic and thermodynamic stability.

A key aspect of assessing reactivity involves the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. epstem.net

Global reactivity descriptors, such as ionization potential, electron affinity, chemical potential, hardness, and softness, can be derived from the HOMO and LUMO energies. epstem.net These parameters provide a quantitative measure of the molecule's reactivity. For instance, a study on nicotinic acid benzylidenehydrazide derivatives demonstrated how these parameters can be calculated to understand the stability and reactivity of the compounds. epstem.net

The following table illustrates the type of data that would be generated from such a computational analysis for this compound, based on typical values for related nicotinic acid derivatives.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

Parameter Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.3 Indicator of chemical reactivity and stability
Ionization Potential 6.5 Energy required to remove an electron
Electron Affinity 1.2 Energy released upon gaining an electron
Chemical Potential -3.85 Tendency of electrons to escape from the system
Hardness 2.65 Resistance to change in electron configuration

Note: These values are illustrative and based on general findings for similar molecules. Specific DFT calculations would be required to determine the actual values for this compound.

Furthermore, Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical attack. In a study on nicotinamide (B372718) derivatives, MEP maps were used to examine their electronic properties.

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information, facilitating the discovery of new molecules with desired properties. mewburn.com Virtual screening, a key cheminformatics technique, involves the computational screening of large libraries of compounds to identify those that are most likely to exhibit a specific biological activity or material property. ncsu.edu This approach significantly reduces the time and cost associated with experimental high-throughput screening. ncsu.edu

For this compound, its core structure could serve as a scaffold for the design of new molecules with potential applications in medicine or materials science. Virtual screening campaigns could be designed to explore the potential of this scaffold. For instance, if the goal is to identify potential drug candidates, a library of virtual compounds based on the this compound scaffold could be docked into the binding site of a specific protein target. nih.gov

The process would typically involve:

Library Generation: Creating a virtual library of compounds that are structurally related to this compound by adding or modifying functional groups.

Target Selection: Identifying a protein target of interest, for which a three-dimensional structure is available.

Molecular Docking: Computationally predicting the preferred orientation of each compound from the library within the binding site of the target protein.

Scoring and Ranking: Using scoring functions to estimate the binding affinity of each compound. The top-ranked compounds are then considered "hits." researchgate.net

A study on α7 nicotinic receptor allosteric modulators demonstrated how virtual screening, combined with pharmacophore modeling, can be used to identify new active compounds. nih.gov Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity.

The results of a virtual screening campaign are often presented in a table that ranks the compounds based on their predicted binding affinity or other relevant metrics.

Table 2: Illustrative Virtual Screening Hits for a Hypothetical Target

Compound ID Scaffold Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Hit-001 This compound -9.5 Tyr123, Phe234, Arg345
Hit-002 Derivative A -9.2 Tyr123, Phe234, Asp346
Hit-003 Derivative B -8.9 Leu124, Phe234, Arg345

Note: This table is a hypothetical representation of virtual screening results. The specific values and interacting residues would depend on the target protein and the virtual library screened.

By leveraging these computational techniques, researchers can efficiently explore the chemical space around the this compound scaffold to identify promising candidates for further experimental investigation as either new materials or potential biochemical probes.

Exploration of Biological and Material Science Applications Excluding Clinical/human

Biological Studies (in vitro and biochemical mechanisms)

Assessment of in vitro Biological Activity on Model Cell Lines (e.g., apoptosis induction in HCT-116 and HeLa cells)

No published studies were found that specifically assess the cytotoxic or apoptotic effects of Methyl 5,6-dimethoxynicotinate on HCT-116 and HeLa cell lines.

Investigation of Molecular Targets and Biochemical Pathways (e.g., enzyme inhibition, receptor binding)

There is no available data identifying specific molecular targets, such as enzymes or receptors, with which this compound may interact.

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Modulations

SAR studies for this compound and its analogs are not described in the accessible literature.

Role as a Scaffold for Rational Compound Design

While its heterocyclic structure suggests potential as a scaffold, there are no specific examples in the literature of this compound being used for this purpose.

Material Science and Advanced Applications

Precursor for Polymer Synthesis and Functional Materials

Information regarding the use of this compound as a monomer or precursor for the synthesis of polymers or other functional materials could not be located.

Component in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs are highly dependent on the nature of the organic linkers used in their synthesis. While direct research specifically employing this compound as a primary linker in published MOF structures is not widely documented, the foundational principles of supramolecular chemistry and the known reactivity of pyridine (B92270) carboxylic acid derivatives suggest its potential in this area.

The pyridine nitrogen and the ester group of this compound can act as coordination sites for metal ions, a fundamental requirement for forming MOFs. The methoxy (B1213986) groups can influence the electronic properties and the steric interactions within the framework, potentially leading to MOFs with tailored pore sizes and functionalities. The study of supramolecular synthons, which are predictable and reliable non-covalent interactions, in pyridine and pyrazine (B50134) carboxylic acids provides a basis for how molecules like this compound could self-assemble into larger, ordered structures. These interactions are crucial for the rational design of crystal structures and the engineering of novel materials.

Development of Optoelectronic Materials

The development of novel materials for optoelectronic applications, such as light-emitting diodes (LEDs) and solar cells, is a rapidly advancing field. The photophysical properties of organic molecules are central to their performance in these devices. Pyridine derivatives are known to be components of various functional materials, including those with specific emission properties.

While specific studies on the optoelectronic properties of this compound are not extensively reported, research on multi-substituted pyridines has demonstrated that the nature and position of substituents on the pyridine ring can significantly influence their emission characteristics. The presence of electron-donating methoxy groups on the pyridine ring of this compound could potentially lead to interesting luminescent properties. Further research into the synthesis and characterization of materials incorporating this compound could reveal its potential for applications in optoelectronics.

Catalytic and Industrial Applications

The utility of a chemical compound in industrial processes often hinges on its catalytic activity or its role as a versatile building block for the synthesis of more complex molecules.

Application in Organic Transformations as a Catalyst or Ligand Component

Pyridine and its derivatives are widely recognized for their role in catalysis. They can act as basic catalysts, nucleophilic catalysts, or as ligands for metal catalysts. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to metal centers, thereby modifying the metal's catalytic activity and selectivity.

Palladium(II) complexes with pyridine-based ligands, for example, have been shown to be effective pre-catalysts in important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. The electronic and steric properties of the pyridine ligand, influenced by substituents such as methoxy groups, can have a significant impact on the efficiency of the catalytic process. Although direct catalytic applications of this compound are not prominently featured in the literature, its structural similarity to other effective pyridine-based ligands suggests its potential for use in the development of new catalytic systems.

Role as a Versatile Intermediate in Fine Chemical Synthesis

Esters of pyridine carboxylic acids are valuable intermediates in the synthesis of a wide array of chemical compounds. They can be transformed into various other functional groups, making them important building blocks in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Analytical Method Development and Characterization Techniques

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental to the qualitative and quantitative analysis of Methyl 5,6-dimethoxynicotinate, ensuring the quality and consistency of the compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely utilized for these purposes.

HPLC is a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A typical reversed-phase HPLC method can effectively separate the main compound from its starting materials, intermediates, and potential by-products.

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed for the simultaneous determination of this compound and its degradation products. For instance, a method analogous to those developed for other nicotinic acid derivatives could be employed. youtube.comgoogle.com The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). UV detection is commonly used, with the wavelength selected based on the UV absorption maximum of this compound.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 30 °C
Retention Time ~ 5.8 min

This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its suitability for routine quality control.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For analysis, the compound is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. The fragmentation pattern of esters often involves cleavage adjacent to the carbonyl group. libretexts.org For pyridine (B92270) carboxylic acid esters, fragmentation can also involve the pyridine ring. tandfonline.com Analysis of the fragmentation pattern allows for the unequivocal identification of the compound.

Table 2: Predicted GC-MS Fragmentation for this compound

m/zProposed Fragment
197[M]+ (Molecular Ion)
166[M - OCH3]+
138[M - COOCH3]+
108[C6H6NO]+

GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the final product.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of the synthesis of this compound. asianjpr.com It allows chemists to track the consumption of starting materials and the formation of the desired product in near real-time. ajrconline.org By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the progress of the reaction can be visualized.

The choice of the mobile phase is critical for achieving good separation. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. libretexts.org The ratio can be adjusted to optimize the separation. For instance, in the synthesis of substituted pyridines, TLC is used to determine the point of complete consumption of the limiting reactant. lu.senih.govscientificlabs.ie

Table 3: Example TLC Systems for Monitoring the Synthesis of this compound

Stationary PhaseMobile Phase (v/v)Application
Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)Monitoring the esterification of 5,6-dimethoxynicotinic acid.
Silica Gel 60 F254Dichloromethane:Methanol (B129727) (95:5)Separating the product from more polar impurities.

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) or by using staining agents if the compounds are not UV-active.

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the comprehensive analysis of complex mixtures and the unambiguous identification of unknown impurities, advanced hyphenated techniques are employed. These techniques combine the separation power of chromatography with the structural elucidation capabilities of spectroscopy. silicycle.comsielc.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis. khanacademy.orgresearchgate.net It allows for the direct coupling of HPLC with a mass spectrometer, enabling the determination of the molecular weights of impurities as they elute from the HPLC column. This is invaluable for impurity profiling, as it provides crucial information for structural elucidation.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers even more detailed structural information. By directly coupling an HPLC system to an NMR spectrometer, it is possible to obtain NMR spectra of individual components in a mixture, which is a powerful tool for the definitive identification of impurities and degradation products. khanacademy.org

These advanced techniques are particularly important in the context of impurity profiling, where the identification of unknown compounds at low levels is required by regulatory agencies. silicycle.comnih.gov

Impurity Profiling and Chemical Stability Studies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or intermediate. sigmaaldrich.com For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation of the final product. A thorough impurity profile is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Chemical stability studies are conducted to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. youtube.comtandfonline.com Forced degradation studies are a key component of this, where the compound is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products. asianjpr.comnih.gov

A stability-indicating HPLC method, as described in section 7.1.1, is crucial for separating the intact compound from its degradation products. The degradation products can then be identified using hyphenated techniques like LC-MS.

Table 4: Potential Impurities and Degradation Products of this compound

Compound NamePotential Origin
5,6-Dimethoxynicotinic AcidIncomplete esterification or hydrolysis of the ester.
5-Hydroxy-6-methoxynicotinic acid methyl esterDemethylation of one of the methoxy (B1213986) groups.
6-Hydroxy-5-methoxynicotinic acid methyl esterDemethylation of the other methoxy group.
N-oxide of this compoundOxidation of the pyridine nitrogen.

Understanding the impurity profile and degradation pathways is critical for optimizing the manufacturing process, establishing appropriate specifications, and determining the proper storage conditions and shelf-life of this compound.

Future Directions and Emerging Research Avenues

Integration with Automated Synthesis and High-Throughput Screening

The demand for rapid synthesis and screening of novel compounds has led to the development of automated synthesis and high-throughput screening (HTS) platforms. youtube.comresearchgate.net These technologies are crucial in modern drug discovery and materials science. youtube.comresearchgate.net For compounds like Methyl 5,6-dimethoxynicotinate, which belongs to the broader class of pyridine (B92270) derivatives, automated synthesis can significantly accelerate the production of a diverse range of analogs. organic-chemistry.orgnih.gov

High-throughput screening allows for the rapid testing of these newly synthesized compounds for various biological activities or material properties. youtube.comnih.govuthscsa.edu For instance, a library of derivatives based on the this compound scaffold could be screened for potential anti-inflammatory or antimicrobial activities. nih.govnih.gov This combination of automated synthesis and HTS can dramatically reduce the time and cost associated with the discovery of new lead compounds. youtube.comresearchgate.net The integration of these technologies is facilitated by specialized software and robotic systems that can handle complex workflows and large datasets. youtube.comuthscsa.edu

Exploration of Bio-orthogonal Chemistry Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govacs.org This field has opened up new avenues for in-vivo imaging, drug delivery, and understanding biological processes at the molecular level. nih.gov Pyridine-based compounds are being explored for their potential in bio-orthogonal reactions. nih.gov

The functional groups on this compound, specifically the ester and methoxy (B1213986) groups, could potentially be modified to incorporate "click chemistry" handles or other bio-orthogonal functionalities. researchgate.net For example, the pyridine ring itself can participate in certain cycloaddition reactions. researchgate.net These modifications would allow the molecule to be selectively tagged with fluorescent probes or other reporter molecules within a biological system, enabling researchers to track its localization and interactions.

Development of Novel Functional Materials with Tailored Properties

Pyridine and its derivatives are known to be valuable components in the creation of functional materials due to their electronic and coordination properties. organic-chemistry.orgscitechdaily.com Research is ongoing to develop new materials with specific, tailored functionalities.

The unique substitution pattern of this compound could be exploited to create novel polymers or metal-organic frameworks (MOFs). The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy and ester groups can act as coordination sites for metal ions, potentially leading to the formation of porous materials with applications in gas storage, catalysis, or as sensors. nih.govrsc.org For instance, a study demonstrated the potential of nicotinic acid hydrazide nickel-based complexes as gas sensors. nih.govrsc.org

Machine Learning and Artificial Intelligence for Computational-Driven Discovery and Design

For this compound, ML models could be trained on data from existing pyridine derivatives to predict its potential biological activities, toxicity, or material properties. nih.govnih.gov This in-silico screening can help prioritize which derivatives to synthesize and test experimentally, saving significant time and resources. youtube.com Furthermore, generative AI models can be used to design novel molecules based on the this compound scaffold with optimized properties for a specific application. youtube.comyoutube.com This computational-driven approach, often referred to as the materials genome approach, has already shown promise in designing high-efficiency adsorbents from pyridine-based polymers. nih.gov

Q & A

How can researchers optimize the synthesis of Methyl 5,6-dimethoxynicotinate to improve yield and purity?

Answer:
Synthesis optimization requires careful control of reaction conditions and purification steps. For analogs like Methyl 5,6-dichloronicotinate, reactions often employ halogenation or methoxylation under inert atmospheres (e.g., nitrogen) to prevent decomposition . Key steps include:

  • Temperature control : Maintain reaction temperatures between 0–25°C to avoid side reactions (e.g., over-methoxylation) .
  • Chromatographic purification : Use gradient elution with hexane/ethyl acetate mixtures (e.g., 3:1 ratio) to isolate the product from unreacted starting materials .
  • Crystallization : Recrystallize from solvents like ethanol or acetone to enhance purity, as demonstrated for structurally similar pyridine esters .

Table 1 : Comparison of reaction conditions for related nicotinate derivatives

CompoundReaction Temp (°C)Purification MethodYield (%)
Methyl 5,6-dichloronicotinate25–30Column chromatography75–80
Methyl 6-amino-2-methylnicotinate0–5Recrystallization65–70

What advanced techniques are recommended for resolving contradictions in NMR data for this compound derivatives?

Answer:
Contradictions in NMR data (e.g., unexpected coupling patterns or peak splitting) often arise from dynamic molecular behavior or impurities. Methodological solutions include:

  • 2D NMR spectroscopy : Use COSY, NOESY, HMBC, and HSQC to assign signals unambiguously, as shown in regioselectivity studies of indole derivatives .
  • Variable-temperature NMR : Probe conformational changes by acquiring spectra at 223 K (as in crystal structure studies) to "freeze" rotational isomers .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .

For example, in studies of 6,7-indoleynes, NOESY correlations resolved steric effects influencing regioselectivity, which may apply to methoxy-substituted nicotinates .

How should researchers design experiments to investigate the regioselectivity of this compound in Diels-Alder reactions?

Answer:
Regioselectivity in cycloadditions depends on electronic and steric factors. For this compound:

  • Electronic analysis : Use density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level to calculate frontier molecular orbitals (FMOs), identifying electron-rich regions prone to electrophilic attack .
  • Steric mapping : Analyze X-ray crystallography data (e.g., bond angles and torsion angles) to predict steric hindrance at reaction sites. For example, bulky methoxy groups at positions 5 and 6 may direct attack to position 2 or 4 .
  • Competitive experiments : Compare reaction outcomes with analogs (e.g., Methyl 5,6-dichloronicotinate) to isolate electronic vs. steric contributions .

What methodologies address stability issues during storage and handling of this compound?

Answer:
Stability challenges arise from hydrolysis or oxidation. Mitigation strategies include:

  • Inert storage : Store under nitrogen or argon at 2–8°C, as recommended for dichloronicotinate analogs .
  • Desiccants : Use silica gel or molecular sieves in storage containers to prevent moisture-induced degradation .
  • Light protection : Amber glassware or foil wrapping minimizes photodegradation, critical for methoxy-substituted compounds .
  • Stability assays : Monitor decomposition via HPLC or TLC at regular intervals, referencing degradation thresholds from safety data sheets .

How can computational modeling guide the design of this compound-based catalysts or ligands?

Answer:
Computational approaches predict binding affinity and reactivity:

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, parameterizing methoxy groups as hydrogen-bond acceptors .
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for ligand design .
  • Solvent effects : Use COSMO-RS models to predict solubility in aqueous or organic media, critical for catalytic applications .

Example : For Methyl 6-(boronate)nicotinate derivatives, DFT calculations validated boronate group reactivity in Suzuki-Miyaura cross-couplings, a strategy applicable to dimethoxy analogs .

What strategies resolve low solubility of this compound in aqueous assays?

Answer:

  • Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Micellar catalysis : Employ surfactants like CTAB to solubilize the compound in water, as demonstrated for hydrophobic pyridine esters .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonates) at position 4 via post-synthetic modification .

How should researchers validate the crystallinity of this compound for X-ray diffraction studies?

Answer:

  • Crystal growth : Use slow evaporation from ethyl acetate/hexane (1:3) to obtain prismatic crystals .
  • Data collection : Employ Mo Kα radiation (λ = 0.71073 Å) with a Bruker SMART CCD diffractometer, as described for related nicotinates .
  • Refinement : Apply SHELXL-97 for structure solution, ensuring R1 < 0.05 for high accuracy .

Table 2 : Crystallographic parameters for analogous compounds

CompoundSpace GroupUnit Cell Volume (ų)R1 Value
(2,3-Diethoxy-2,3-dimethyl)nicotinateP1̄9719.50.058
6-Ethoxy-3-phenylnicotinateP11047.40.042

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.